3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dimethylamino group, an iodine atom, and a methylene bridge attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Formation of the Methylene Bridge: The methylene bridge can be formed through a condensation reaction involving formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or halides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, halides, often in the presence of a base.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with different functional groups.
Condensation: Larger molecules formed through the addition of aldehydes or ketones.
Scientific Research Applications
3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)methylidene]furan-2(3H)-thione: Similar structure with a furan ring instead of an indole core.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a dimethylamino group and is used in peptide synthesis.
3-[(Dimethylamino)methylidene]pyridine: Similar structure with a pyridine ring.
Uniqueness
3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one is unique due to the presence of the iodine atom and the indole core, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research.
Properties
CAS No. |
821795-02-2 |
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Molecular Formula |
C11H11IN2O |
Molecular Weight |
314.12 g/mol |
IUPAC Name |
3-(dimethylaminomethylidene)-4-iodo-1H-indol-2-one |
InChI |
InChI=1S/C11H11IN2O/c1-14(2)6-7-10-8(12)4-3-5-9(10)13-11(7)15/h3-6H,1-2H3,(H,13,15) |
InChI Key |
SZRDZFQVQURZIK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1C2=C(C=CC=C2I)NC1=O |
Origin of Product |
United States |
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